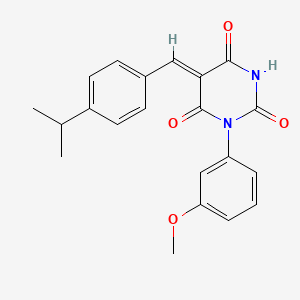![molecular formula C21H19N3O2 B6140232 N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide, also known as Compound 14, is a novel small molecule that has gained significant attention in the field of cancer research. It was first synthesized by a group of researchers at the University of Michigan in 2011. Since then, several studies have been conducted to understand its mechanism of action and potential applications in cancer therapy.
作用機序
The exact mechanism of action of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of several proteins that are involved in cancer cell growth and survival. Inhibition of HSP90 activity leads to the degradation of these proteins, ultimately leading to cancer cell death.
Biochemical and physiological effects:
This compound 14 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, it has been shown to enhance the immune response against cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound 14 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
Several future directions for research on N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 can be identified. One area of research could focus on improving the solubility of the compound to enhance its efficacy in vivo. Another area of research could focus on identifying biomarkers that can predict the response of cancer cells to this compound 14. Additionally, further studies could be conducted to understand the mechanism of action of this compound 14 in more detail. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound 14 in humans.
合成法
The synthesis of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzamide with 4-chloronicotinoyl chloride to form an intermediate compound. This intermediate is then reacted with N-Boc-phenethylamine to form this compound 14. The final product is obtained after deprotection of the Boc group.
科学的研究の応用
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 has been extensively studied for its potential application in cancer therapy. Several studies have shown that it has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in animal models.
特性
IUPAC Name |
N-[4-(1-phenylethylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15(16-6-3-2-4-7-16)23-20(25)17-9-11-19(12-10-17)24-21(26)18-8-5-13-22-14-18/h2-15H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONYXUBJVGDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(3-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6140154.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(phenylthio)acetamide](/img/structure/B6140162.png)
![4-methoxy-N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)benzamide](/img/structure/B6140169.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)

![6-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-methyl-4-pyrimidinol](/img/structure/B6140213.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)

![tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate](/img/structure/B6140246.png)
![1-cycloheptyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6140249.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6140253.png)